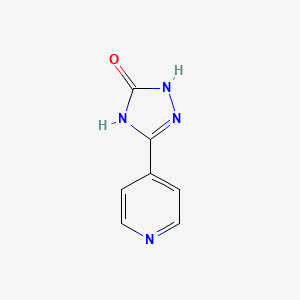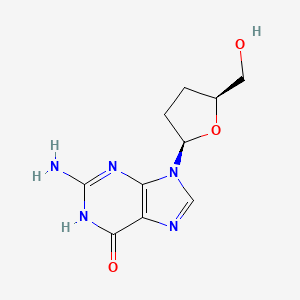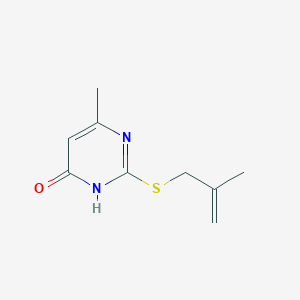
6-Methyl-2-((2-methylallyl)thio)pyrimidin-4-ol
Overview
Description
6-Methyl-2-((2-methylallyl)thio)pyrimidin-4-ol is a chemical compound with the molecular formula C9H12N2OS. It is a derivative of pyrimidine, a basic aromatic ring that is found in many biological compounds .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs, such as 6-Methyl-2-((2-methylallyl)thio)pyrimidin-4-ol, is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These methods are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Scientific Research Applications
Role in Medicinal Chemistry
Pyrimidine heterocycles, including 6-methyl-2-((2-methylallyl)thio)pyrimidin-4-ol, have a unique place in medicinal chemistry due to their role in biological processes. They are integral in cellular functions, leading researchers to explore various derivatives for their potential therapeutic applications. One study focused on synthesizing derivatives for potential anti-inflammatory and analgesic activities. These derivatives were screened for their biological activities, showing that the nature of the substituent plays a significant role in their effectiveness (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Applications in Nonlinear Optics
Pyrimidine derivatives, including those similar to 6-methyl-2-((2-methylallyl)thio)pyrimidin-4-ol, are recognized for their applications in nonlinear optics (NLO) due to their structural and electronic properties. A comparative study involving density functional theory (DFT) and experimental data revealed the significant NLO character of these molecules, suggesting their potential in optoelectronic high-tech applications (A. Hussain et al., 2020).
Antitumor Agents
The pyrimidine structure is conducive to dual inhibitory activity against certain enzymes and tumor growth. Compounds derived from pyrimidine, similar to 6-methyl-2-((2-methylallyl)thio)pyrimidin-4-ol, have been studied as potential antitumor agents. These compounds exhibited promising inhibitory activity against various enzymes and human tumor cell lines in culture (A. Gangjee et al., 2005).
Synthesis and Anticonvulsant Activity
6-Methyl-2-((2-methylallyl)thio)pyrimidin-4-ol derivatives have been investigated for their potential anticonvulsant activity. Studies involving the synthesis of related derivatives showed promising results in rat models, establishing a "structure-activity" relationship (H. Severina et al., 2019).
HIV-1 Reverse Transcriptase Inhibitors
Derivatives of pyrimidin-4-ols, closely related to 6-methyl-2-((2-methylallyl)thio)pyrimidin-4-ol, have been synthesized and studied for their potential as HIV-1 reverse transcriptase inhibitors. These studies revealed that certain derivatives inhibited the activity of HIV-1 recombinant reverse transcriptase, demonstrating their potential as antiviral agents (V. Valuev-Elliston et al., 2013).
properties
IUPAC Name |
4-methyl-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6(2)5-13-9-10-7(3)4-8(12)11-9/h4H,1,5H2,2-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFGXORACCBFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-((2-methylallyl)thio)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




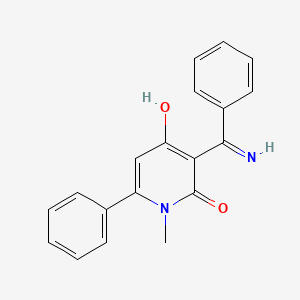
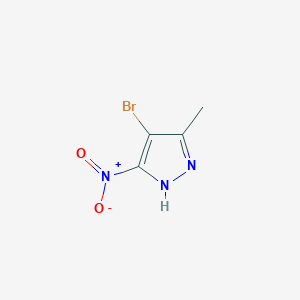

![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B1417410.png)
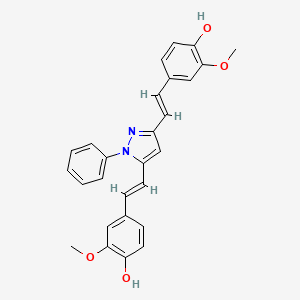
![2-[(4-fluorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1417414.png)
![5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417415.png)
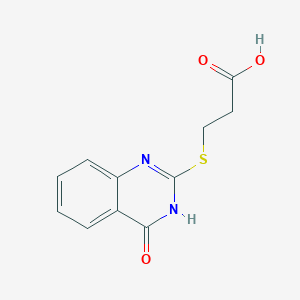
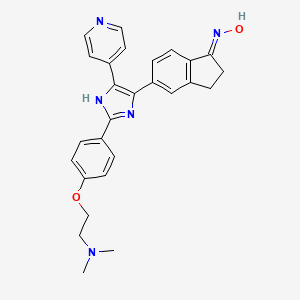
![3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417420.png)
![ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B1417424.png)
